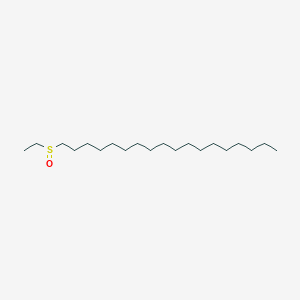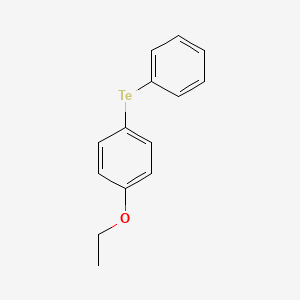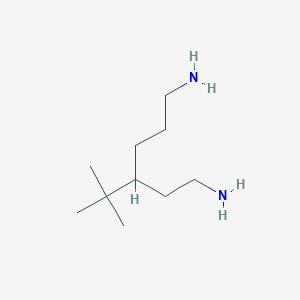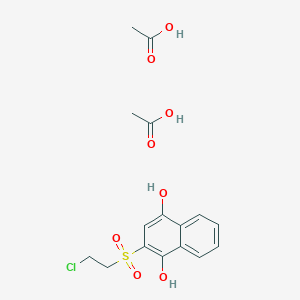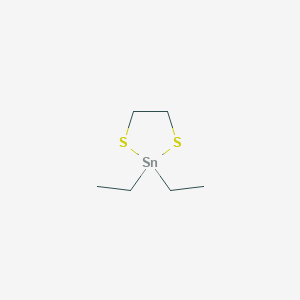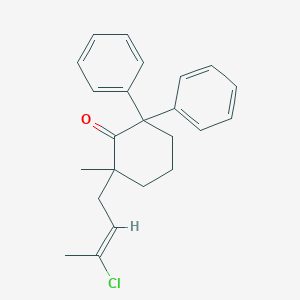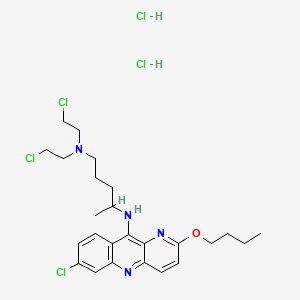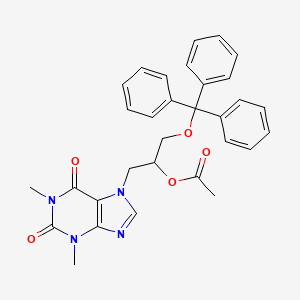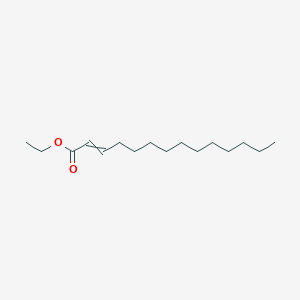
Ethyl tetradec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl tetradec-2-enoate is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is an ester derived from tetradecenoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl tetradec-2-enoate can be synthesized through the reaction of dodecyl aldehyde with ethyl (triphenylphosphoranylidene)acetate . The reaction typically involves the use of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the enolate ion, which then reacts with the aldehyde to form the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction between tetradecenoic acid and ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl tetradec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Tetradecenoic acid
Reduction: Tetradecanol
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl tetradec-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl tetradec-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl tetradec-2-enoate can be compared with other similar compounds, such as:
Ethyl dodecanoate: Similar in structure but with a shorter carbon chain.
Ethyl tetradec-7-enoate: Differing in the position of the double bond.
Ethyl hexadec-9-enoate: Similar structure with a longer carbon chain and different double bond position.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.
Propriétés
Numéro CAS |
335153-25-8 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
ethyl tetradec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3 |
Clé InChI |
JXDGEQAWGZXILF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


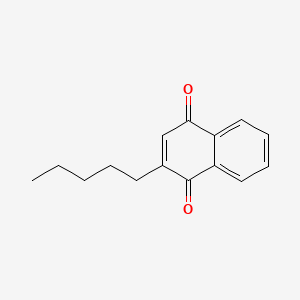
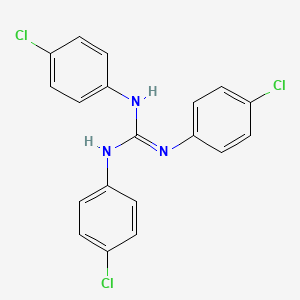

![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
